Diazene, bis(trifluoromethyl)-
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Overview
Description
Diazene, bis(trifluoromethyl)-, also known as bis(trifluoromethyl)diazene, is a chemical compound with the formula C₂F₆N₂ and a molecular weight of 166.0252 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a diazene moiety. It is known for its unique chemical properties and has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of diazene, bis(trifluoromethyl)- involves several methods. One common approach is the nitrosation of 1,1,1,3,3,3-hexafluoroisopropylamine, which yields bis(trifluoromethyl)diazomethane . Another method involves the reaction of trifluoronitrosomethane with primary amines, followed by photolysis . These methods typically require controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the intermediate compounds and the final product.
Chemical Reactions Analysis
Diazene, bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can yield trifluoromethyl amines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diazene, bis(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diazene, bis(trifluoromethyl)- involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . These carbenes can undergo rapid insertion into nearby C–H, O–H, or N–H bonds, leading to the formation of new chemical bonds. This property makes diazene, bis(trifluoromethyl)- a valuable tool in chemical synthesis and material science.
Comparison with Similar Compounds
Diazene, bis(trifluoromethyl)- can be compared with other similar compounds, such as:
Trifluoromethyl diazirines: These compounds also generate carbenes and are used in similar applications, but they may have different reactivity and stability profiles.
Trifluoromethyl diazoalkanes: These compounds are used as carbene precursors and have applications in synthetic transformations.
The uniqueness of diazene, bis(trifluoromethyl)- lies in its ability to introduce trifluoromethyl groups efficiently and its versatility in various chemical reactions.
Properties
CAS No. |
372-63-4 |
---|---|
Molecular Formula |
C2F6N2 |
Molecular Weight |
166.03 g/mol |
IUPAC Name |
(E)-bis(trifluoromethyl)diazene |
InChI |
InChI=1S/C2F6N2/c3-1(4,5)9-10-2(6,7)8/b10-9+ |
InChI Key |
YDBRUXDOAMOVPN-MDZDMXLPSA-N |
Isomeric SMILES |
C(/N=N/C(F)(F)F)(F)(F)F |
Canonical SMILES |
C(N=NC(F)(F)F)(F)(F)F |
Origin of Product |
United States |
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